2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole
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Overview
Description
2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological activities, including anti-tubercular , anti-mycobacterial , and antifungal activities. These activities suggest that the compound could interact with a variety of biological targets.
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Benzothiazole derivatives often work by binding to a specific site on a target protein, which can inhibit the protein’s function .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, which can affect a variety of biochemical pathways related to bacterial communication and virulence .
Result of Action
Based on the activities of similar compounds, it could potentially inhibit the growth of certain bacteria or fungi , or interfere with bacterial communication .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. For example, the activity of benzothiazole derivatives against bacteria has been found to be affected by the concentration of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Cyclization Reactions: The benzothiazole core can be synthesized through cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.
Chlorination: The chlorophenyl group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-tubercular agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
Benzo[d]thiazol-2(3H)-one Derivatives: These compounds have different substituents on the benzothiazole core, leading to variations in their properties and applications.
Uniqueness
2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is unique due to the presence of the azepan-1-ylsulfonyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or as a precursor in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c20-15-10-9-14(19-21-16-7-3-4-8-17(16)25-19)13-18(15)26(23,24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYCPLMOFCPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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